1-Chloroadamantane CAS number 935-56-8 properties
1-Chloroadamantane CAS number 935-56-8 properties
An In-depth Technical Guide to 1-Chloroadamantane (CAS 935-56-8)
Introduction
1-Chloroadamantane, with CAS number 935-56-8, is a halogenated derivative of adamantane, a rigid, tricycle hydrocarbon.[1] It is characterized as a white to light grey crystalline solid.[2][3] This compound serves as a crucial building block and versatile intermediate in organic synthesis. Its unique lipophilic and three-dimensional cage structure makes it a valuable scaffold in medicinal chemistry and materials science.[4][5] It is a key precursor for the synthesis of various functionalized adamantane derivatives, which have found applications ranging from antiviral drugs to advanced polymers.[3][4][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
1-Chloroadamantane is a stable compound under normal conditions, though it is noted to be light-sensitive.[3] It is poorly soluble in water but soluble in nonpolar organic solvents and hydrocarbons.[2][7]
| Property | Value | Source(s) |
| CAS Number | 935-56-8 | |
| Molecular Formula | C₁₀H₁₅Cl | [2][8] |
| Molecular Weight | 170.68 g/mol | [2][8] |
| Appearance | White to light grey crystalline solid | [2][3][9] |
| Melting Point | 165-166 °C | [2] |
| Boiling Point | 211.58 °C (estimate) | [2][3] |
| Density | 1.0492 g/cm³ (estimate) | [2][3] |
| Refractive Index | 1.6012 (estimate) | [2][3] |
| Flash Point | 82.3 °C | [3] |
| Vapor Pressure | 0.088 mmHg at 25°C | [3] |
| Solubility | Poorly soluble in water. Soluble in hydrocarbons, DMSO (Slightly), Methanol (Slightly). | [2][3][7] |
| Storage Temperature | 2-8°C | [2][3] |
Spectral Data
Comprehensive spectral data for 1-Chloroadamantane is available, confirming its distinct cage structure.
| Spectral Data Type | Key Information / Source |
| ¹H NMR | Spectrum available from ChemicalBook.[10] |
| ¹³C NMR | Spectrum and chemical shifts available from SpectraBase.[11] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available from the NIST WebBook and SpectraBase.[12] |
| Infrared (IR) Spectroscopy | IR spectrum available from ChemicalBook.[13] |
Synthesis and Purification
1-Chloroadamantane can be synthesized effectively from either adamantane or 1-adamantanol, with both methods offering high yields.[14] A particularly efficient method involves the catalytic chlorination of 1-adamantanol.[6]
Experimental Protocol: Catalytic Chlorination of 1-Adamantanol
This method utilizes a highly active Fe-Ti-polymer catalyst for the chlorination of 1-adamantanol with chloroform as the chlorinating agent. The reaction proceeds at room temperature with high conversion and yield.[6]
Materials:
-
1-Adamantanol
-
Chloroform (CHCl₃)
-
Iron (II or III) salt (e.g., FeCl₃)
-
Metallic titanium (powder, chips, or plates)
-
Polymer (e.g., polybutadiene, polyisoprene)
-
Silicon dioxide (SiO₂)
Procedure:
-
Catalyst Preparation: The active form of the catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in a chloroform solution at 200°C for 0.5-1 hour in an autoclave or sealed glass ampule.[6]
-
Chlorination Reaction: To the prepared catalyst, add 1-adamantanol and chloroform. The typical molar ratio is [adamantanol]:[CHCl₃]:[Fe]:[Ti] = 500:1000:1:(1-100).[6] The reaction vessel is sealed and maintained at room temperature with agitation for 30-60 minutes. The reaction proceeds vigorously as HCl is generated from the chloroform.[6]
-
Work-up and Isolation: After the reaction is complete, the autoclave is opened, and the reaction mass is filtered through a layer of silicon dioxide (SiO₂) to remove the catalyst.[6]
-
Purification: Unreacted chloroform is distilled off from the filtrate. The remaining residue is then distilled under vacuum (e.g., at 80°C / 10 mmHg), which causes the 1-chloroadamantane to sublime. The final product is collected, with reported yields of 92-95% and a melting point of 164-165°C.[6]
Purification Methods
For general purification, 1-chloroadamantane can be crystallized from aqueous methanol (MeOH) or from methanol at -70°C.[2] Sublimation, as described in the synthesis protocol, is also an effective method.[2][6]
Chemical Reactivity and Applications
1-Chloroadamantane is a key intermediate for introducing the adamantyl moiety into other molecules. Its applications are widespread, particularly in drug development and materials science.
-
Precursor for Adamantane Derivatives: It serves as a starting material for synthesizing other adamantane derivatives, such as perfluoroadamantane via aerosol direct fluorination.[2][15]
-
Synthesis of Ethers: It undergoes solvolysis with alcohols in the presence of palladium complexes to yield 1-alkoxyadamantanes and di-1-adamantyl ether, with yields up to 98%.[16]
-
Photoinduced Electron-Transfer (PET) Reactions: The compound has been studied in PET reactions, where it forms an unusual zwitterionic diradical intermediate complex with tert-butylamine.[3][15]
-
Drug Development Scaffold: The adamantane cage is a privileged scaffold in medicinal chemistry.[4] Its high lipophilicity and structural rigidity can enhance the pharmacokinetic properties of a drug, such as increasing stability and improving plasma distribution.[4][5] Derivatives of adamantane, originating from precursors like 1-chloroadamantane, are fundamental to antiviral drugs (e.g., Amantadine, Rimantadine) that target the M2 ion channel of the Influenza A virus.[4] It is also explored in drug delivery systems like adamantane-containing liposomes (ACLs) for targeted therapy.[17]
-
Antiviral Activity: 1-Chloroadamantane itself has been shown to exhibit virucidal activity against the Newcastle disease virus in chick embryo fibroblasts.[2][3]
Safety and Handling
While toxicological properties have not been fully investigated, 1-Chloroadamantane is classified as an irritant.[18][9] Proper safety precautions are essential during handling.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2][8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][19] |
| Incompatibilities | Strong oxidizing agents. | [9][20] |
| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide. | [9] |
Handling and Storage
-
Handling: Use with adequate ventilation in facilities equipped with an eyewash station and safety shower.[9][19] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9] The material is light-sensitive.[2][3]
First Aid Measures
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]
Conclusion
1-Chloroadamantane is a cornerstone intermediate for adamantane chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The unique structural and lipophilic characteristics of the adamantyl group, readily introduced via 1-chloroadamantane, continue to be exploited in the rational design of new pharmaceuticals and advanced materials, solidifying its importance in modern chemical and biomedical research.
References
- 1. CAS RN 935-56-8 | Fisher Scientific [fishersci.at]
- 2. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 3. Cas 935-56-8,1-Chloroadamantane | lookchem [lookchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1-Chloroadamantane(935-56-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Chloroadamantane(935-56-8) IR2 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-Chloroadamantane 98 935-56-8 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 18. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
